molecular formula C22H23N3O3 B14397208 2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione CAS No. 88661-44-3

2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14397208
CAS No.: 88661-44-3
M. Wt: 377.4 g/mol
InChI Key: WRCGRUPOKVSCCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of appropriate diazonium salts with 3-oxopropanoate derivatives in an ethanol solution. The reaction is carried out at low temperatures (0–10 °C) and adjusted to pH 5 using a saturated sodium acetate solution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various oxidizing and reducing agents depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of sortase A transpeptidase, an enzyme involved in the formation of biofilms by Staphylococcus aureus . This inhibition disrupts the biofilm formation process, making it a potential antivirulence agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique isoindole structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

88661-44-3

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-[5-oxo-4-(phenylhydrazinylidene)octyl]isoindole-1,3-dione

InChI

InChI=1S/C22H23N3O3/c1-2-9-20(26)19(24-23-16-10-4-3-5-11-16)14-8-15-25-21(27)17-12-6-7-13-18(17)22(25)28/h3-7,10-13,23H,2,8-9,14-15H2,1H3

InChI Key

WRCGRUPOKVSCCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=NNC1=CC=CC=C1)CCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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